molecular formula C21H25N3O6S B2609566 N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-98-8

N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2609566
CAS RN: 874805-98-8
M. Wt: 447.51
InChI Key: HPLHGILQYMOWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MBOC, is a chemical compound that has been widely used in scientific research. MBOC has been found to have a variety of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds with methoxybenzyl groups have been explored for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. For instance, zinc phthalocyanine derivatives substituted with methoxybenzylidene groups have shown high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotection

Certain compounds featuring oxalamide structures and related functionalities have been investigated for their neuroprotective properties. For example, YM-244769, an Na+/Ca2+ exchange inhibitor, shows a preference for NCX3 inhibition and protects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting potential applications in neuroprotection (Iwamoto & Kita, 2006).

Anticancer Agents

Research into compounds with oxalamide and methoxybenzyl groups has also identified potential anticancer applications. N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, for example, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, revealing promising leads for anticancer drug development (Penthala et al., 2010).

Antimicrobial Activity

Compounds incorporating tosyloxazolidinyl and methoxybenzyl groups have been studied for their antimicrobial properties. Schiff bases derived from thiazoles and methoxysalicylaldehyde, along with their metal complexes, show antimicrobial activity against various microorganisms, suggesting potential for developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15-3-9-18(10-4-15)31(27,28)24-11-12-30-19(24)14-23-21(26)20(25)22-13-16-5-7-17(29-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLHGILQYMOWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

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